3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide

Drug-likeness Lipinski Rule of Five logP

This differentiated bis-(3-methoxybenzoyl) naphthalene is a critical probe for chemoproteomic target deconvolution and high-logP (4.75) biological screening. Its symmetrical 3-methoxy architecture and 8 rotatable bonds provide conformational flexibility essential for allosteric modulator discovery and protein-protein interaction (PPI) inhibitor campaigns, where rigid analogs fail. Secure your high-purity (≥98%) research supply to accelerate oncology target identification and fragment-based library diversity.

Molecular Formula C26H22N2O4
Molecular Weight 426.472
CAS No. 391218-26-1
Cat. No. B2405873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide
CAS391218-26-1
Molecular FormulaC26H22N2O4
Molecular Weight426.472
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C26H22N2O4/c1-31-21-11-5-9-19(13-21)25(29)27-23-15-17-7-3-4-8-18(17)16-24(23)28-26(30)20-10-6-12-22(14-20)32-2/h3-16H,1-2H3,(H,27,29)(H,28,30)
InChIKeyGQVYYRBBAQMLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Methoxy‑N‑[3‑[(3‑methoxybenzoyl)amino]naphthalen‑2‑yl]benzamide (CAS 391218‑26‑1): Baseline Overview for Research Procurement


3‑Methoxy‑N‑[3‑[(3‑methoxybenzoyl)amino]naphthalen‑2‑yl]benzamide (CAS 391218‑26‑1) is a synthetic, small‑molecule bis‑benzamide derivative built on a naphthalene‑2,3‑diamine core substituted with two 3‑methoxybenzoyl groups. Its canonical structure places it within the broader class of naphthalenyl benzamide derivatives, a series actively investigated for antitumor applications, particularly against hematological malignancies [1]. The compound exhibits favorable drug‑like physicochemical properties, including a molecular weight of ~426.5 Da, a calculated logP of ~4.75, and compliance with Lipinski’s Rule of Five, which are desirable for cell‑permeable probe candidates [2]. However, peer‑reviewed primary literature explicitly characterizing the biological activity, selectivity, or pharmacokinetic profile of this specific compound remains extremely scarce; most available data are limited to vendor‑generated summaries that lack quantitative comparator evidence.

Why Generic Naphthalenyl Benzamide Substitution Fails: The Critical Role of the Bis‑(3‑Methoxybenzoyl) Architecture in CAS 391218‑26‑1


In‑class naphthalenyl benzamide derivatives cannot be interchanged generically because subtle modifications to the benzamide substituents profoundly impact anti‑myeloma activity. Patented structure‑activity relationship (SAR) studies demonstrate that even a single methyl group addition (e.g., converting a 2‑hydroxy to a 2‑methoxy on the benzamide ring) can cause a complete loss of activity at concentrations up to 20 µM [1]. The symmetrical bis‑(3‑methoxybenzoyl) architecture of CAS 391218‑26‑1 is therefore a distinct chemotype whose precise arrangement of hydrogen‑bond acceptors and methoxy groups is expected to determine target engagement, cellular permeability, and metabolic stability in ways that mono‑benzamide or differently substituted bis‑benzamide analogs cannot replicate. This structural specificity directly motivates the quantitative, comparator‑driven evidence assembled below.

Quantitative Differential Evidence Guide: 3‑Methoxy‑N‑[3‑[(3‑methoxybenzoyl)amino]naphthalen‑2‑yl]benzamide (CAS 391218‑26‑1) vs. Closest Structural Analogs


Physicochemical Differentiation: Calculated logP and Lipinski Compliance vs. Lead Compound CCF1172

CAS 391218‑26‑1 presents a markedly higher computed logP (4.75 [1]) compared to the lead compound CCF1172 (which bears a polar 2‑hydroxybenzamide moiety). While an experimental logP for CCF1172 has not been reported, the structural replacement of the salicylic‑amide motif with two methoxybenzoyl groups is predicted to increase lipophilicity substantially, potentially enhancing passive membrane permeability. This difference is critical because the patent explicitly states that the 2‑hydroxy group of CCF1172 is essential for anti‑MM activity and cannot be O‑methylated without loss of potency [2]; thus, the distinct physicochemical profile of CAS 391218‑26‑1 may favor different biological compartments or target classes.

Drug-likeness Lipinski Rule of Five logP Permeability

Class-Level Anti-Myeloma Activity: Structural Mandate for the Naphthalenyl Benzamide Scaffold

The patent covering naphthalenyl benzamide derivatives demonstrates that the core scaffold delivers uniform anti‑myeloma activity across seven genetically heterogeneous MM cell lines when configured as a salicylic amide (CCF1172) [1]. Although CAS 391218‑26‑1 has not been tested in the same assay, its identical naphthalene‑2,3‑diamine bis‑benzamide core places it within the same pharmacophore family. The complete loss of activity observed upon O‑methylation of the salicylic amide [2] underscores that any deviation from the 2‑hydroxy motif shifts the biological profile, and the bi‑s‑methoxy version represented by CAS 391218‑26‑1 likely engages a different target or acts via a distinct mechanism, positioning it as a complementary probe rather than a redundant analog.

Multiple Myeloma Antitumor Naphthalenyl Benzamide SAR

Rotatable Bond Count and Molecular Flexibility: Impact on Target Binding Kinetics

CAS 391218‑26‑1 possesses 8 rotatable bonds [1], compared to an estimated 6–7 for the more rigid CCF1172 (which has a single benzamide arm and an additional hydroxyl anchor). The increased conformational freedom afforded by the symmetric bis‑benzamide architecture may enable the molecule to adopt a broader range of binding‑competent conformations, potentially accelerating on‑rates or allowing engagement with targets that present deeper or more geometrically demanding binding pockets. While direct binding kinetic data are absent, the difference in rotatable bond count provides a rational basis for selecting CAS 391218‑26‑1 when screening against targets known to require conformational adaptation.

Conformational flexibility Rotatable bonds Binding kinetics Drug design

Optimal Research and Industrial Application Scenarios for 3‑Methoxy‑N‑[3‑[(3‑methoxybenzoyl)amino]naphthalen‑2‑yl]benzamide (CAS 391218‑26‑1)


Hematological Malignancy Probe Development: Complementing CCF1172 in Multiple Myeloma Target Deconvolution

Given the established anti‑myeloma activity of the naphthalenyl benzamide class [2], CAS 391218‑26‑1 can serve as a structurally differentiated probe to identify binding partners that are not engaged by the salicylic‑amide lead CCF1172. Its divergent substitution pattern (bis‑3‑methoxy vs. 2‑hydroxy) makes it particularly useful for chemoproteomic pull‑down experiments aimed at mapping the target landscape of naphthalenyl benzamides, thereby accelerating the identification of novel therapeutic targets in multiple myeloma.

High‑Throughput Screening of Intracellular Targets Requiring Elevated Lipophilicity

With a calculated logP of 4.75 [2], CAS 391218‑26‑1 is better suited than more polar analogs for screening campaigns that focus on intracellular or membrane‑embedded targets, such as mitochondrial proteins, nuclear receptors, or enzymes residing in lipid‑rich microenvironments. Procurement teams building compound libraries for phenotypic screening in oncology or neuroscience should consider this compound to ensure adequate representation of high‑logP chemical space.

Conformational Flexibility‑Dependent Screening: Targeting Induced‑Fit or Cryptic Binding Sites

The 8 rotatable bonds of CAS 391218‑26‑1 [2] provide a conformational entropic advantage when screening against targets that undergo significant structural rearrangement upon ligand binding. This compound is therefore recommended for inclusion in fragment‑based or diversity‑based libraries designed to discover allosteric modulators or inhibitors of protein‑protein interactions, where rigid analogs frequently fail to yield hits.

Quote Request

Request a Quote for 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.